Cas no 32770-97-1 (5-Benzothiazolemethanol,2-methyl-)
5-Benzothiazolemethanol,2-methyl- Chemical and Physical Properties
Names and Identifiers
-
- 5-Benzothiazolemethanol,2-methyl-
- (2-Methyl-1,3-benzothiazol-5-yl)methanol
- (2-methylbenzo[d]thiazol-5-yl)methanol
- (2-MethylbenzoDthiazol-5-yl)methanol
- 2-methyl-5-Benzothiazolemethanol
- (2-Methylbenzo[d]oxazol-6-yl)methanol
- (2-methyl-benzooxazol-6-yl)-methanol
- (2-methyl-benzothiaole-6-yl)-methanol
- (2-methyl-benzothiazol-5-yl)-methanol
- (2-methyl-benzothiazol-6-yl)-methanol
- 2-Methyl-5-hydroxymethyl-benzothiazol
- 2-Methyl-6-hydroxymethyl-benzothiazol
- 2-methyl-benzothiazol-5-yl-methanol
- AK128726
- KB-206234
- SureCN1390782
- BHCZAVCHQMOXAB-UHFFFAOYSA-N
- AKOS024059172
- MLS000054400
- (2-Methylbenzothiazol-5-yl)methanol
- BS-51217
- SMR000066146
- SCHEMBL3436150
- MFCD00843881
- HMS2171I11
- Z56824171
- 32770-97-1
- CHEMBL1550552
- HMS1765O20
- HMS3318F20
- A1-09199
- CS-0186048
- 5-benzothiazolemethanol,2-methyl-(6ci,8ci,9ci)
- DB-303550
- 5-Benzothiazolemethanol, 2-methyl-
-
- MDL: MFCD00843881
- Inchi: 1S/C9H9NOS/c1-6-10-8-4-7(5-11)2-3-9(8)12-6/h2-4,11H,5H2,1H3
- InChI Key: BHCZAVCHQMOXAB-UHFFFAOYSA-N
- SMILES: S1C(C)=NC2C=C(CO)C=CC1=2
Computed Properties
- Exact Mass: 179.04057
- Monoisotopic Mass: 179.04048508g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 12
- Rotatable Bond Count: 1
- Complexity: 165
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.9
- Topological Polar Surface Area: 61.4Ų
Experimental Properties
- PSA: 33.12
- LogP: 2.09700
5-Benzothiazolemethanol,2-methyl- Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A059005588-5g |
(2-Methylbenzo[d]thiazol-5-yl)methanol |
32770-97-1 | 97% | 5g |
$1684.00 | 2023-09-02 | |
| Alichem | A059005588-10g |
(2-Methylbenzo[d]thiazol-5-yl)methanol |
32770-97-1 | 97% | 10g |
$2166.78 | 2023-09-02 | |
| Alichem | A059005588-25g |
(2-Methylbenzo[d]thiazol-5-yl)methanol |
32770-97-1 | 97% | 25g |
$4211.00 | 2023-09-02 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-VJ376-200mg |
5-Benzothiazolemethanol,2-methyl- |
32770-97-1 | 97% | 200mg |
821.0CNY | 2021-07-10 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-VJ376-50mg |
5-Benzothiazolemethanol,2-methyl- |
32770-97-1 | 97% | 50mg |
328.0CNY | 2021-07-10 | |
| Chemenu | CM517190-100mg |
(2-Methylbenzo[d]thiazol-5-yl)methanol |
32770-97-1 | 97% | 100mg |
$*** | 2023-05-30 | |
| Chemenu | CM517190-250mg |
(2-Methylbenzo[d]thiazol-5-yl)methanol |
32770-97-1 | 97% | 250mg |
$*** | 2023-05-30 | |
| Chemenu | CM517190-1g |
(2-Methylbenzo[d]thiazol-5-yl)methanol |
32770-97-1 | 97% | 1g |
$*** | 2023-05-30 | |
| eNovation Chemicals LLC | Y1214864-1g |
(2-Methylbenzo[d]thiazol-5-yl)methanol |
32770-97-1 | 95% | 1g |
$500 | 2024-07-23 | |
| Ambeed | A141821-100mg |
(2-Methylbenzo[d]thiazol-5-yl)methanol |
32770-97-1 | 97% | 100mg |
$94.0 | 2025-02-26 |
5-Benzothiazolemethanol,2-methyl- Suppliers
5-Benzothiazolemethanol,2-methyl- Related Literature
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Xiaoming Liu,Zachary D. Hood,Wangda Li,Donovan N. Leonard,Arumugam Manthiram,Miaofang Chi J. Mater. Chem. A, 2021,9, 2111-2119
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Thi Thu Tram Nguyen,Thanh Binh Nguyen Org. Biomol. Chem., 2021,19, 6015-6020
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3. Fatty acid eutectic mixtures and derivatives from non-edible animal fat as phase change materials†Pau Gallart-Sirvent,Marc Martín,Gemma Villorbina,Mercè Balcells,Aran Solé,Luisa F. Cabeza,Ramon Canela-Garayoa RSC Adv., 2017,7, 24133-24139
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Hongxia Li,Aikifa Raza,Qiaoyu Ge,Jin-You Lu,TieJun Zhang Soft Matter, 2020,16, 6841-6849
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Peiyuan Zeng,Xiaoxiao Wang,Ming Ye,Qiuyang Ma,Jianwen Li,Wanwan Wang,Baoyou Geng,Zhen Fang RSC Adv., 2016,6, 23074-23084
Additional information on 5-Benzothiazolemethanol,2-methyl-
Introduction to 5-Benzothiazolemethanol,2-methyl- (CAS No. 32770-97-1)
5-Benzothiazolemethanol,2-methyl-, identified by its Chemical Abstracts Service (CAS) number 32770-97-1, is a heterocyclic organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the benzothiazole family, a class of molecules known for their diverse biological activities and utility in drug development. The structural framework of 5-Benzothiazolemethanol,2-methyl- consists of a benzene ring fused with a thiazole ring, with a hydroxymethyl group at the 5-position and a methyl group at the 2-position, contributing to its unique chemical and pharmacological properties.
The benzothiazole scaffold is a privileged structure in medicinal chemistry, exhibiting a wide range of biological activities, including antimicrobial, anti-inflammatory, anticancer, and antiviral effects. The presence of the hydroxymethyl group in 5-Benzothiazolemethanol,2-methyl- introduces additional functionalization possibilities, making it a valuable intermediate in the synthesis of more complex molecules. This compound has been studied for its potential role in modulating various biological pathways, particularly those relevant to neurological disorders and metabolic diseases.
In recent years, there has been growing interest in exploring the pharmacological potential of benzothiazole derivatives. One of the most notable areas of research has been their application in the development of central nervous system (CNS) drugs. Studies have demonstrated that certain benzothiazole-based compounds can interact with neurotransmitter receptors and ion channels, leading to effects such as sedation, anxiolytic activity, and neuroprotection. 5-Benzothiazolemethanol,2-methyl- has been investigated for its ability to modulate these pathways, potentially offering therapeutic benefits in conditions such as epilepsy and neurodegenerative diseases.
Moreover, the structural versatility of 5-Benzothiazolemethanol,2-methyl- allows for further chemical modification, enabling the synthesis of novel analogs with enhanced pharmacological profiles. Researchers have employed various synthetic strategies to derivatize this compound, including functional group transformations such as esterification, alkylation, and oxidation. These modifications have led to the discovery of several potent bioactive molecules that are currently being evaluated in preclinical studies.
The biological activity of 5-Benzothiazolemethanol,2-methyl- has been further explored through computational modeling and high-throughput screening (HTS) approaches. These techniques have helped elucidate its interactions with target proteins and enzymes, providing insights into its mechanism of action. For instance, studies have suggested that this compound may inhibit specific kinases or transcription factors involved in disease progression. Such findings are crucial for designing more effective drugs with improved selectivity and reduced side effects.
Recent advancements in synthetic methodologies have also contributed to the accessibility of 5-Benzothiazolemethanol,2-methyl-, facilitating its use in large-scale drug discovery programs. Techniques such as flow chemistry and biocatalysis have enabled efficient production processes, reducing costs and improving yields. These innovations are particularly important for academic and industrial researchers who require high-purity compounds for their studies.
The pharmaceutical industry has shown particular interest in developing small molecule inhibitors targeting protein-protein interactions (PPIs), which play a critical role in many diseases. 5-Benzothiazolemethanol,2-methyl- has been investigated as a potential scaffold for designing PPI modulators due to its ability to bind to hydrophobic pockets on protein surfaces. Such interactions are often difficult to target with traditional drug molecules but can be effectively disrupted by appropriately designed benzothiazole derivatives.
In addition to its therapeutic applications, 5-Benzothiazolemethanol,2-methyl- has found utility in agrochemical research. Benzothiazole derivatives are known for their pesticidal and herbicidal properties, making them valuable components in crop protection formulations. The structural features of this compound contribute to its efficacy against various pests by interfering with their metabolic pathways or nervous system function.
The synthesis of 5-Benzothiazolemethanol,2-methyl- involves multi-step organic reactions that require careful optimization to achieve high regioselectivity and yield. Common synthetic routes include cyclization reactions followed by functional group interconversions. Advances in catalytic systems have also enabled greener synthetic approaches, reducing waste generation and improving sustainability.
The pharmacokinetic properties of 5-Benzothiazolemethanol,2-methyl-, including solubility, stability, and metabolic fate, are critical factors that determine its suitability as a drug candidate. Computational tools such as molecular dynamics simulations have been employed to predict these properties before experimental validation. Such predictive models help guide medicinal chemists in optimizing lead compounds for better pharmacokinetic profiles.
Preclinical studies involving 5-Benzothiazolemethanol,2-methyl- have provided valuable insights into its safety profile and potential therapeutic efficacy. Animal models have been used to assess its effects on various physiological parameters without significant adverse reactions at tolerated doses. These findings support further development efforts aimed at translating this compound into clinical trials for human applications.
The future direction of research on 5-Benzothiazolemethanol,2-methyl- is likely to focus on expanding its therapeutic applications through structure-activity relationship (SAR) studies and development of novel derivatives with improved properties. Collaborative efforts between academia and industry will be essential in advancing this field towards tangible clinical benefits for patients worldwide.
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